N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-4-ethoxy-5-methoxybenzyl)amine
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-4-ethoxy-5-methoxybenzyl)amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0804307
InChI:
InChI=1S/C22H28BrN3O3/c1-4-29-22-20(23)13-17(14-21(22)28-3)15-24-18-5-7-19(8-6-18)26-11-9-25(10-12-26)16(2)27/h5-8,13-14,24H,4,9-12,15H2,1-3H3
SMILES:
CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC
Molecular Formula:
C22H28BrN3O3
Molecular Weight:
462.4 g/mol
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-4-ethoxy-5-methoxybenzyl)amine
CAS No.:
Cat. No.: VC0804307
Molecular Formula: C22H28BrN3O3
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28BrN3O3 |
|---|---|
| Molecular Weight | 462.4 g/mol |
| IUPAC Name | 1-[4-[4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C22H28BrN3O3/c1-4-29-22-20(23)13-17(14-21(22)28-3)15-24-18-5-7-19(8-6-18)26-11-9-25(10-12-26)16(2)27/h5-8,13-14,24H,4,9-12,15H2,1-3H3 |
| Standard InChI Key | CIBOQVHPGPTWGU-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
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